(1H-benzo[d]imidazol-5-yl)(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
Description
This compound features a benzimidazole core linked via a methanone bridge to a piperidine ring substituted with a 1,3,4-oxadiazole moiety bearing a 4-fluorophenyl group. The structural complexity combines three pharmacologically relevant motifs:
Properties
IUPAC Name |
3H-benzimidazol-5-yl-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2/c22-16-4-1-13(2-5-16)19-25-26-20(29-19)14-7-9-27(10-8-14)21(28)15-3-6-17-18(11-15)24-12-23-17/h1-6,11-12,14H,7-10H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFKRKSIOYHNIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)C(=O)C4=CC5=C(C=C4)N=CN5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1H-benzo[d]imidazol-5-yl)(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a complex organic molecule that exhibits significant biological activity, particularly in the fields of oncology and pharmacology. This article provides an overview of its biological properties, including anticancer activity, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound consists of a benzimidazole core linked to a piperidine moiety and a fluorophenyl-substituted oxadiazole. This unique structure is believed to contribute to its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives containing the benzimidazole and oxadiazole scaffolds. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins. In vitro studies demonstrated that it can significantly reduce cell viability in several cancer cell lines, such as MCF-7 and U87 glioblastoma cells .
- IC50 Values : The IC50 values for the compound vary depending on the specific cancer cell line tested. For example, one study reported an IC50 of approximately 25.72 ± 3.95 μM against MCF cancer cells . Another derivative showed promising results with an IC50 of 45.2 ± 13.0 μM against U87 glioblastoma cells .
Comparative Biological Activity
The following table summarizes the biological activities and comparative IC50 values for different compounds related to this class:
| Compound Name | Target Cell Line | IC50 (μM) | Activity Type |
|---|---|---|---|
| Compound A | MCF-7 | 25.72 | Anticancer |
| Compound B | U87 | 45.2 | Anticancer |
| Compound C | Various | 1.0 | PI3Kδ Inhibition |
| Compound D | Various | 3.1 | PI3Kβ Inhibition |
Case Studies
- Study on Apoptosis Induction : A study conducted on the effects of the compound on MCF cell lines revealed that it significantly accelerated apoptosis in a dose-dependent manner, suggesting its potential as a therapeutic agent in breast cancer treatment .
- In Vivo Studies : Animal models treated with derivatives of this compound showed suppressed tumor growth compared to controls, indicating its efficacy in vivo and supporting its further development as an anticancer drug .
Mechanistic Insights
The mechanism-based approaches for understanding the biological activity of this compound include:
- PI3K Pathway Modulation : The compound has been reported to inhibit key enzymes in the PI3K pathway, which is critical for cell survival and proliferation in cancer cells . This inhibition leads to decreased phosphorylation of AKT, a downstream target involved in cell survival signaling.
- Interaction with DNA : Some studies suggest that benzimidazole derivatives can intercalate into DNA, disrupting replication and transcription processes which are vital for cancer cell proliferation .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Notes:
- The target compound’s oxadiazole-piperidine linker distinguishes it from analogues with pyridine () or thiadiazole () scaffolds.
- Fluorophenyl substitution is a shared feature, but dual halogenation (e.g., chloro/fluoro in ) may enhance potency.
Pharmacological Efficacy
- Antimicrobial Activity :
- Kinase Inhibition :
- Trifluoromethyl groups in improve target binding affinity, suggesting the target’s fluorophenyl may offer similar advantages.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
